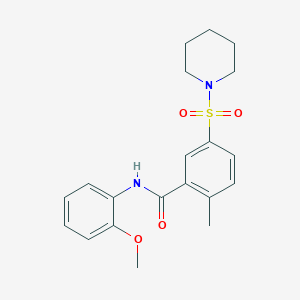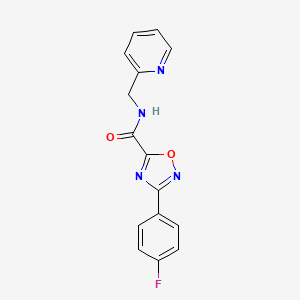![molecular formula C12H14FN3O2S B5411459 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 899228-16-1](/img/structure/B5411459.png)
1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a fluorophenyl moiety
Métodos De Preparación
The synthesis of 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 2-fluorobenzylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the sulfonamide group, reducing it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity and providing insights into enzyme function.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals or as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular pathways and physiological processes. The specific molecular targets and pathways involved depend on the biological context and the compound’s structure .
Comparación Con Compuestos Similares
1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrazole-4-sulfonamide: Lacks the fluorophenyl moiety, which may result in different biological activity and chemical reactivity.
N-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide: Lacks the ethyl group, which may affect its solubility and interaction with molecular targets.
1-Ethyl-N-[(2-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide: Contains a chlorine atom instead of a fluorine atom, which may influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-2-16-9-11(8-14-16)19(17,18)15-7-10-5-3-4-6-12(10)13/h3-6,8-9,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYUXGIZQLQISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186139 | |
| Record name | 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899228-16-1 | |
| Record name | 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899228-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![N~2~-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetyl)glycinamide](/img/structure/B5411396.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol](/img/structure/B5411418.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B5411421.png)
![(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5411432.png)
![[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridazin-3-ylmethanone](/img/structure/B5411436.png)
![3-benzyl-3-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5411447.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5411455.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5411474.png)
